

Solubility Profile of Fmoc-D-Val-OH: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Fmoc-D-Val-OH	
Cat. No.:	B557601	Get Quote

Fmoc-D-Val-OH, a cornerstone building block in solid-phase peptide synthesis (SPPS), exhibits variable solubility across a range of organic solvents commonly employed in drug development and proteomics research. This technical guide provides a comprehensive overview of the solubility characteristics of **Fmoc-D-Val-OH**, presenting available quantitative and qualitative data, a detailed experimental protocol for solubility determination, and a logical workflow for its application in peptide synthesis.

Core Data Presentation: Solubility Summary

The solubility of **Fmoc-D-Val-OH** is a critical parameter for ensuring efficient coupling reactions and minimizing aggregation during peptide synthesis. While extensive quantitative data for the D-enantiomer is not universally available, information from supplier datasheets and analogous data for the L-enantiomer provide valuable insights.



Solvent	Abbreviation	Solubility of Fmoc- D-Val-OH	Notes
N,N- Dimethylformamide	DMF	≥ 0.5 M ("clearly soluble")[1]	Stated as "clearly soluble" at concentrations of 1 mmole in 2 ml and 25 mmole in 50 ml.[1]
Dimethyl sulfoxide	DMSO	100 mg/mL (approx. 0.29 M)	Ultrasonic assistance may be required for dissolution.[2]
N-Methyl-2- pyrrolidone	NMP	Readily Soluble	While specific quantitative data is not provided, it is generally stated that Fmoc-Val-OH is easily dissolved in NMP.[3]

Note: The solubility of the corresponding L-enantiomer, Fmoc-L-Val-OH, has been quantitatively determined in a broader range of solvents and can serve as a useful reference. It is important to note that enantiomers can sometimes exhibit slight differences in solubility.

Experimental Protocols: Determining Solubility

For researchers requiring precise solubility data for their specific applications, the following experimental protocol outlines a gravimetric method for determining the solubility of **Fmoc-D-Val-OH**.

Protocol: Gravimetric Solubility Determination

- 1. Materials and Equipment:
- Fmoc-D-Val-OH
- Solvent of interest (e.g., DMF, NMP, DMSO, etc.)



- Analytical balance (readable to at least 0.1 mg)
- Vials with screw caps (e.g., 2 mL or 4 mL)
- Thermostatically controlled shaker or incubator
- Centrifuge
- Pipettes
- Drying oven or vacuum desiccator
- 2. Procedure:
- Sample Preparation: Accurately weigh a small, empty vial. Add an excess amount of Fmoc-D-Val-OH to the vial and record the total mass.
- Solvent Addition: Add a known volume or mass of the desired solvent to the vial.
- Equilibration: Tightly cap the vial and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation.
- Phase Separation: After equilibration, centrifuge the vial at a high speed to pellet the undissolved solid.
- Aliquoting the Supernatant: Carefully withdraw a known volume or mass of the clear supernatant without disturbing the solid pellet.
- Solvent Evaporation: Place the aliquot in a pre-weighed, clean, and dry vial. Evaporate the
 solvent completely using a gentle stream of nitrogen, a drying oven at a temperature below
 the decomposition point of Fmoc-D-Val-OH, or a vacuum desiccator.
- Mass Determination: Once the solvent is fully evaporated, accurately weigh the vial containing the dried solute.
- Calculation: The solubility can be calculated in various units (e.g., mg/mL, g/100g of solvent, molarity) based on the mass of the dissolved solid and the volume or mass of the solvent in



the aliquot taken.

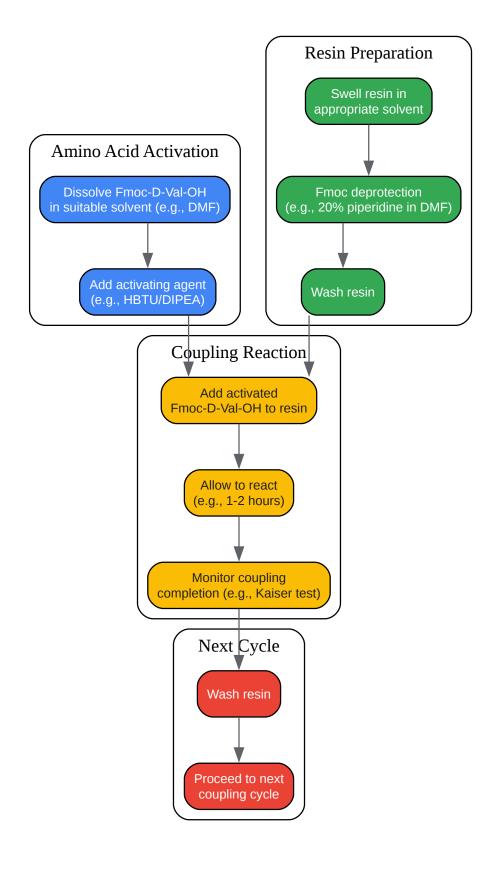
Mandatory Visualizations: Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate key experimental and logical workflows relevant to the use of **Fmoc-D-Val-OH**.









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- To cite this document: BenchChem. [Solubility Profile of Fmoc-D-Val-OH: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b557601#solubility-of-fmoc-d-val-oh-in-dmf-and-other-solvents]

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